molecular formula C4H10ClNO2 B15461997 Methyl 2-hydroxypropanimidate;hydrochloride CAS No. 61379-61-1

Methyl 2-hydroxypropanimidate;hydrochloride

Cat. No.: B15461997
CAS No.: 61379-61-1
M. Wt: 139.58 g/mol
InChI Key: UNPNYSZUWLAXRP-UHFFFAOYSA-N
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Description

Methyl 2-hydroxypropanimidate hydrochloride is an imidate ester hydrochloride with the molecular formula C₄H₈ClNO₂ (molecular weight: 137.56 g/mol). This compound features a hydroxyl group (-OH) and a methyl ester (-OCH₃) attached to a propanimidate backbone, stabilized as a hydrochloride salt. It is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of amidines or other nitrogen-containing compounds. Its structural flexibility and reactivity make it valuable in pharmaceutical and agrochemical research .

Properties

CAS No.

61379-61-1

Molecular Formula

C4H10ClNO2

Molecular Weight

139.58 g/mol

IUPAC Name

methyl 2-hydroxypropanimidate;hydrochloride

InChI

InChI=1S/C4H9NO2.ClH/c1-3(6)4(5)7-2;/h3,5-6H,1-2H3;1H

InChI Key

UNPNYSZUWLAXRP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=N)OC)O.Cl

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 2-hydroxypropanimidoate Hydrochloride

  • Molecular Formula: C₅H₁₂ClNO₂
  • Molecular Weight : 153.61 g/mol
  • Applications: Similar use as a synthetic intermediate, but the ethyl variant may exhibit different reaction kinetics due to steric effects .

Methyl Valerimidate Hydrochloride

  • Molecular Formula: C₆H₁₂ClNO
  • Molecular Weight : 149.62 g/mol
  • Key Differences :
    • A pentanimidate backbone (five-carbon chain) instead of propanimidate, influencing steric bulk and reactivity.
    • Applications: Used in peptide mimetics and agrochemicals, where longer carbon chains enhance binding to hydrophobic targets .

Procainamide Hydrochloride

  • Molecular Formula : C₁₃H₂₁N₃O·HCl
  • Molecular Weight : 271.8 g/mol
  • Key Differences :
    • Contains a tertiary amine and aromatic amide group, unlike the imidate ester.
    • Applications: Clinically approved as an antiarrhythmic agent, highlighting the pharmacological divergence from imidate-based intermediates .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Hydrochloride Salts

Compound Molecular Weight (g/mol) Solubility (Water) Key Functional Groups Applications References
Methyl 2-hydroxypropanimidate HCl 137.56 Moderate Imidate ester, hydroxyl, methyl Organic synthesis intermediate
Ethyl 2-hydroxypropanimidoate HCl 153.61 Low Imidate ester, hydroxyl, ethyl Agrochemical precursors
Procainamide HCl 271.8 High Amide, tertiary amine Antiarrhythmic drug
(2S)-2,5-Diaminopentanamide diHCl 229.15 High Amide, diamine Experimental peptide analog

Key Findings:

  • Solubility Trends : Methyl/ethyl imidates exhibit lower water solubility compared to amide-based hydrochlorides (e.g., procainamide) due to reduced polarity.
  • Reactivity : Imidate esters are more reactive toward nucleophiles (e.g., amines) than amides, making them preferable for amidine synthesis .
  • Pharmacological Activity : Procainamide and prilocaine hydrochlorides () have well-established therapeutic uses, whereas imidate derivatives are primarily research tools .

Nomenclature Challenges

Per IUPAC guidelines (), compounds like methyl 2-hydroxypropanimidate HCl may have multiple systematic names (e.g., "methyl 2-hydroxypropanimidate" vs. "methyl β-hydroxypropionimidate"), leading to indexing discrepancies. This complicates literature searches and necessitates CAS RN verification (e.g., 299397-11-8 for the ethyl analog) .

Q & A

Q. What are the critical parameters for optimizing the synthesis of methyl 2-hydroxypropanimidate hydrochloride?

The synthesis requires precise control of temperature (typically 0–5°C for intermediate steps), pH adjustments (e.g., maintaining a weakly acidic environment to stabilize intermediates), and reaction time (24–48 hours for complete conversion). Characterization via HPLC and NMR is essential to confirm purity (>95%) and structural integrity. Hydrochloride salt formation is achieved by treating the free base with HCl gas or concentrated HCl under anhydrous conditions .

Q. How can researchers assess the stability of methyl 2-hydroxypropanimidate hydrochloride in aqueous solutions?

Stability studies should include:

  • pH-dependent degradation assays : Test solubility and decomposition rates across physiological pH (6.8–7.4) using UV-Vis spectroscopy.
  • Long-term storage analysis : Monitor compound integrity at −20°C, 4°C, and room temperature via LC-MS over 6–12 months. Hydrochloride salts generally exhibit enhanced stability in polar solvents compared to free bases, but hydrolytic degradation at high pH (>8) is common .

Q. What analytical methods are recommended for quantifying impurities in methyl 2-hydroxypropanimidate hydrochloride?

  • Reverse-phase HPLC with a C18 column and UV detection at 220–254 nm.
  • Mass spectrometry (ESI-MS) for identifying byproducts like unreacted starting materials or oxidation derivatives.
  • Karl Fischer titration to measure residual moisture, which can affect hydrochloride salt stability .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported toxicity profiles of methyl 2-hydroxypropanimidate hydrochloride?

Discrepancies in toxicity data (e.g., LD₅₀ values) often arise from differences in:

  • Test models : Compare in vitro (e.g., hepatocyte viability assays) and in vivo (rodent studies) results.
  • Dosage regimens : Acute vs. chronic exposure studies may yield conflicting outcomes.
  • Impurity profiles : Trace contaminants (e.g., residual solvents) can skew toxicity assessments. Validate purity via orthogonal methods (HPLC, NMR) before biological testing .

Q. What experimental strategies can elucidate the reaction mechanisms of methyl 2-hydroxypropanimidate hydrochloride in nucleophilic substitution reactions?

  • Kinetic isotope effects (KIE) : Replace labile hydrogens with deuterium to study rate-determining steps.
  • Computational modeling : Use DFT calculations to map transition states and identify electron-deficient sites.
  • Trapping intermediates : Employ low-temperature NMR to isolate and characterize reactive intermediates like imidate esters .

Q. How can researchers design experiments to evaluate the compound’s role in modulating enzyme activity?

  • Enzyme inhibition assays : Test against serine hydrolases (e.g., trypsin) using fluorogenic substrates.
  • Isothermal titration calorimetry (ITC) : Measure binding affinity and stoichiometry.
  • X-ray crystallography : Resolve 3D structures of enzyme-inhibitor complexes to identify key interactions (e.g., hydrogen bonding with the hydroxypropanimidate group) .

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